molecular formula C12H12N2O3S B5720518 ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate

ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate

Cat. No. B5720518
M. Wt: 264.30 g/mol
InChI Key: NVCMBFZXLYWPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate is a chemical compound that belongs to the class of benzothiazole derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects through the modulation of various signaling pathways. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit a wide range of activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate. One of the main areas of focus is the development of new drugs based on this compound. Researchers are also investigating the potential use of this compound in the treatment of various neurodegenerative diseases. Additionally, there is ongoing research on the mechanism of action of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate and its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate is a promising compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate can be achieved by the reaction of ethyl acetoacetate with 2-aminobenzothiazole in the presence of a base such as sodium ethoxide. The reaction takes place through the condensation of ethyl acetoacetate with 2-aminobenzothiazole, followed by the cyclization of the intermediate product to form ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-11(16)7-10(15)14-12-13-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCMBFZXLYWPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate

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